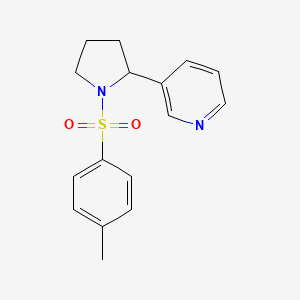

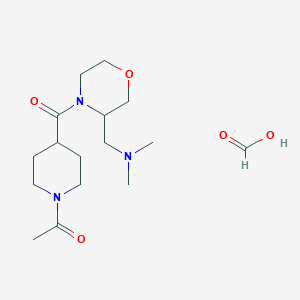

(E)-N-cyclopropyl-2-(4-(3-(3,4-dimethoxyphenyl)acrylamido)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the formation of tetrazole rings and acrylamide derivatives. For example, compounds with dimethoxyphenyl and cyclopropyl groups have been synthesized through reactions involving semicarbazide and various aldehydes, followed by cyclization and rearrangement reactions (Prabhuswamy et al., 2016), (Bhaskar et al., 2019). These methods highlight the importance of choosing appropriate reactants and conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using techniques such as X-ray crystallography. These studies reveal the arrangement of atoms within the molecule and how its structure influences its properties. For instance, crystal structure determinations have shown how hydrogen bond interactions stabilize the molecular structure (Chen et al., 2012).

Chemical Reactions and Properties

Compounds with acrylamide groups and cyclopropyl rings participate in various chemical reactions, including Claisen-Schmidt condensation, which can lead to the formation of benzamide/amide derivatives with potential inhibitory activities (Bandgar et al., 2012). These reactions are crucial for modifying the compound to enhance its chemical properties or to prepare it for specific applications.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been found to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.

Mode of Action

It’s worth noting that the compound contains a3,4-dimethoxyphenyl group, which is known to enhance the photoprotection ability of sunscreen compounds . This suggests that the compound might interact with its targets to provide photoprotection.

Biochemical Pathways

Given the potential target mentioned above, it can be inferred that the compound might influence themetabolism of aromatic amino acids .

Pharmacokinetics

It’s worth noting that the compound contains a3,4-dimethoxybenzyl group, which is known to increase the solubility and stability of the precursor . This suggests that the compound might have good bioavailability.

Result of Action

Given its potential photoprotective properties , it can be inferred that the compound might help protect cells from damage caused by ultraviolet (UV) radiation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of protons and elevated temperature can lead to the cleavage of the 3,4-dimethoxybenzyl group, thereby affecting the compound’s stability .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-[4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O4/c1-31-18-11-3-14(13-19(18)32-2)4-12-20(29)23-15-7-9-17(10-8-15)28-26-21(25-27-28)22(30)24-16-5-6-16/h3-4,7-13,16H,5-6H2,1-2H3,(H,23,29)(H,24,30)/b12-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMPAOXHJDNHSA-UUILKARUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2494473.png)

![(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide](/img/structure/B2494474.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494476.png)

![5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2494477.png)

![1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494481.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-ethoxybenzamide](/img/structure/B2494485.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)

![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)